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Compound of Interest

Compound Name:
5-(4-Bromophenyl)-2-

methoxypyridine

Cat. No.: B8626868

Get Quote

Executive Summary
5-(4-Bromophenyl)-2-methoxypyridine is a heterobiaryl building block characterized by a

pyridine core substituted with a methoxy group at the C2 position and a para-bromophenyl

moiety at the C5 position. It serves as a critical scaffold in the synthesis of Endothelin Receptor

Antagonists (ERAs) and other G-protein-coupled receptor (GPCR) modulators. Its structural

significance lies in the orthogonality of its functional groups: the bromine atom acts as a

reactive handle for further cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the

methoxypyridine motif functions as a stable, lipophilic hydrogen-bond acceptor or a masked

pyridone.

Chemical Identity & Physicochemical Profile
This compound is an isomer of the more common 5-bromo-2-(4-methoxyphenyl)pyridine.

Precise identification is required to avoid regioisomeric confusion during synthesis.

Table 1: Chemical Specifications
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Property Data

IUPAC Name 5-(4-Bromophenyl)-2-methoxypyridine

Molecular Formula C₁₂H₁₀BrNO

Molecular Weight 264.12 g/mol

Exact Mass 262.9946 Da

CAS Number
Not widely listed as commodity; Custom

synthesis ID

SMILES COc1ncc(cc1)-c2ccc(Br)cc2

LogP (Predicted) ~3.8 (Highly Lipophilic)

TPSA ~22 Å² (Good membrane permeability)

Appearance Off-white to pale yellow solid

Solubility
Soluble in DCM, DMSO, Ethyl Acetate; Insoluble

in water

Synthetic Pathway: Regioselective Suzuki-Miyaura
Coupling
The most robust synthesis avoids homocoupling by utilizing the differential reactivity of

halogens.[1] A direct coupling between 2-methoxy-5-pyridineboronic acid and 1-bromo-4-

iodobenzene is the industry-standard approach. The palladium catalyst preferentially activates

the C–I bond over the C–Br bond, preserving the bromine handle on the final product.

Reaction Scheme
Precursors: 2-Methoxy-5-pyridineboronic acid + 1-Bromo-4-iodobenzene.

Catalyst: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄.[1]

Base: Na₂CO₃ or K₃PO₄ (mild base to prevent protodeboronation).[1]

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]
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Step-by-Step Experimental Protocol
Objective: Synthesize 10.0 g of 5-(4-Bromophenyl)-2-methoxypyridine.

Reaction Setup:

To a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser,

add 1-bromo-4-iodobenzene (1.0 equiv, 37.8 mmol).

Add 2-methoxy-5-pyridineboronic acid (1.1 equiv, 41.6 mmol).

Dissolve in 1,4-Dioxane (150 mL). Degas the solution by sparging with Nitrogen for 15

minutes.[1]

Add 2M aq. Na₂CO₃ (3.0 equiv, 113 mmol, 56 mL).[1]

Catalysis:

Add Pd(dppf)Cl₂[1]·DCM (0.03 equiv, 1.1 mmol) under a positive stream of Nitrogen.[1]

Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.[2]

The starting iodide should be consumed; the bromide remains intact.[1]

Workup:

Cool to room temperature.[2][1] Dilute with water (200 mL) and extract with Ethyl Acetate

(3 x 100 mL).[1]

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in

vacuo.

Purification:

Purify the crude residue via silica gel flash chromatography.[1]

Eluent: Gradient of 0–10% Ethyl Acetate in Hexanes.[1] The product is less polar than the

boronic acid but more polar than the dibromo-starting material.

Yield: Expect 75–85% (approx. 7.8–8.9 g).[1]
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Mechanistic Visualization
The following diagram illustrates the chemoselective pathway, highlighting why the Iodine atom

reacts while the Bromine atom remains available for future transformations.

Reactants Catalytic Cycle (Pd0/PdII)

2-Methoxy-5-pyridine
boronic acid

Transmetallation
(Boronate Transfer)

1-Bromo-4-iodobenzene
(Selective Electrophile)

Oxidative Addition
(Preferential at C-I Bond)

Pd(0) inserts
into C-I

Pd(II)-Ar species Reductive Elimination
(C-C Bond Formation)

Regenerate Pd(0)

TARGET:
5-(4-Bromophenyl)-2-methoxypyridine

Product Release

Click to download full resolution via product page

Caption: Chemoselective Suzuki-Miyaura coupling exploiting the reactivity difference between

Aryl-Iodide and Aryl-Bromide bonds.

Applications in Drug Discovery
Scaffold for Endothelin Receptor Antagonists (ERAs)
This molecule is a structural analog of the pyrimidine intermediates used in Macitentan

(Opsumit) synthesis.[1] By replacing the pyrimidine ring with a pyridine, researchers can

modulate:

Metabolic Stability: Pyridines are generally less prone to oxidative metabolism than electron-

deficient pyrimidines.

Solubility: The basicity of the pyridine nitrogen (pKₐ ~5.[1]2) offers different salt-formation

properties compared to the less basic pyrimidine.

Divergent Synthesis (SAR Exploration)
The retained bromine atom allows for "Late-Stage Diversification":

Suzuki Coupling: Introduction of a second aryl group to form terphenyl analogs.[1]
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Buchwald-Hartwig: Introduction of amines (e.g., sulfamides, piperazines) to generate

solubility-enhancing tails.

Heck Reaction: Introduction of vinyl groups for polymerization or extended conjugation.[1]

Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer may be limited, handle as a halogenated

pyridine derivative.

GHS Classification:

Skin Irritation: Category 2 (H315)[1][3]

Eye Irritation: Category 2A (H319)[1][3]

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling: Use in a fume hood.[1] Avoid dust formation.[1]

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Light sensitive (protect

from direct sunlight to prevent debromination).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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